molecular formula C23H28N4O5S B11437666 6-(1-{[(2-Methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-phenylhexanamide

6-(1-{[(2-Methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-phenylhexanamide

Cat. No.: B11437666
M. Wt: 472.6 g/mol
InChI Key: ADIVUUROAGPCHV-UHFFFAOYSA-N
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Description

6-(1-{[(2-Methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-phenylhexanamide is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-{[(2-Methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-phenylhexanamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Attachment of the Methoxyethyl Group: This step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions.

    Final Coupling: The phenylhexanamide moiety is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and methoxyethyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Oxidized derivatives of the thienopyrimidine core.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thienopyrimidine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential use in treating diseases. The compound’s ability to modulate biological pathways makes it a promising candidate for developing new medications.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-(1-{[(2-Methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-phenylhexanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-[(2-chlorophenyl)methyl]hexanamide
  • 6-(1-{[(2-Methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-(4-methoxyphenyl)hexanamide

Uniqueness

What sets 6-(1-{[(2-Methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-phenylhexanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the methoxyethyl and phenylhexanamide groups, in particular, may enhance its ability to interact with biological targets compared to similar compounds.

Properties

Molecular Formula

C23H28N4O5S

Molecular Weight

472.6 g/mol

IUPAC Name

6-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C23H28N4O5S/c1-32-14-12-24-20(29)16-27-18-11-15-33-21(18)22(30)26(23(27)31)13-7-3-6-10-19(28)25-17-8-4-2-5-9-17/h2,4-5,8-9,11,15H,3,6-7,10,12-14,16H2,1H3,(H,24,29)(H,25,28)

InChI Key

ADIVUUROAGPCHV-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NC3=CC=CC=C3)SC=C2

Origin of Product

United States

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